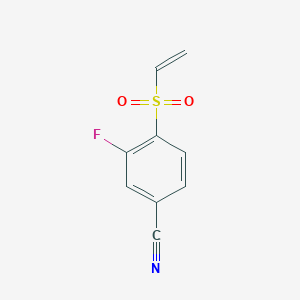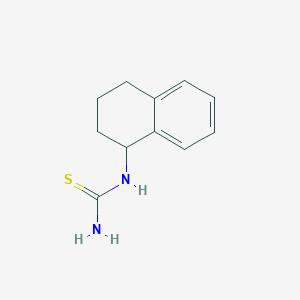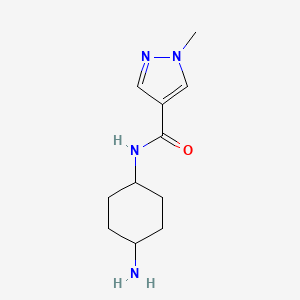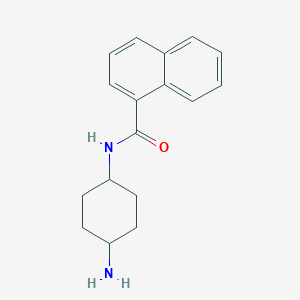
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to various physiological effects. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been shown to modulate the activity of enzymes and proteins, leading to various physiological effects. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and lack of detailed information on its mechanism of action.
Zukünftige Richtungen
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several potential future directions for research. These include further studies on its mechanism of action, its potential use as an anticancer agent, and its potential use in the synthesis of new materials. This compound also has potential applications in drug delivery systems, nanotechnology, and other fields.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further studies on its mechanism of action and potential applications are needed to fully understand its potential.
Synthesemethoden
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent. The synthesis of this compound has also been achieved using microwave-assisted synthesis and other methods.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In biochemistry, this compound has been studied for its role in modulating the activity of enzymes and proteins. In material science, this compound has been studied for its potential use in the synthesis of new materials.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-3-2-8(12)6-10(11)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTROMXWJLRVNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)
![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)

![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)




